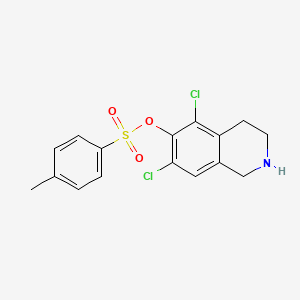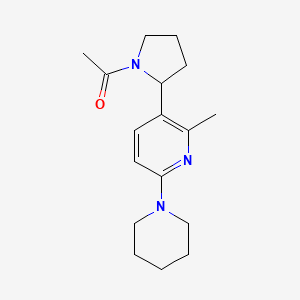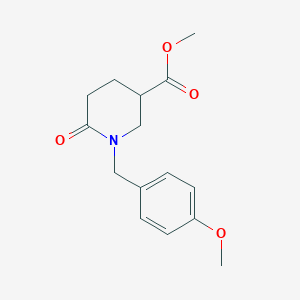
N-(3-chloro-4-fluorophenyl)-2-nitroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-fluoro-2-nitroacetanilide is an organic compound with the molecular formula C8H6ClFN2O3 and a molecular weight of 232.6 g/mol . It is a derivative of acetanilide, where the aromatic ring is substituted with chlorine, fluorine, and nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-nitroacetanilide typically involves the nitration of 5-Chloro-4-fluoroacetanilide. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of 5-Chloro-4-fluoro-2-nitroacetanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-fluoro-2-nitroacetanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding aniline derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-Chloro-4-fluoro-2-aminoacetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Chloro-4-fluoro-2-nitroaniline.
Aplicaciones Científicas De Investigación
5-Chloro-4-fluoro-2-nitroacetanilide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-fluoro-2-nitroacetanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-nitroacetanilide
- 4-Fluoro-2-nitroacetanilide
- 5-Chloro-4-fluoroaniline
- 5-Chloro-4-fluoro-2-aminobenzamide
Uniqueness
5-Chloro-4-fluoro-2-nitroacetanilide is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, along with a nitro group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H6ClFN2O3 |
|---|---|
Peso molecular |
232.59 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-2-nitroacetamide |
InChI |
InChI=1S/C8H6ClFN2O3/c9-6-3-5(1-2-7(6)10)11-8(13)4-12(14)15/h1-3H,4H2,(H,11,13) |
Clave InChI |
NYHXOJGEEDQIPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)C[N+](=O)[O-])Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)



![Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate](/img/structure/B11817026.png)
![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)


